Absence of Comparative Biological Data for CCR2/CCR9 Antagonism
A direct structural analog, N-(2-Benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamide, is described in a 2008 crystallography report as biologically active and showing potential as an inhibitor of CCR2 and CCR9 receptor functions [1]. However, for the target compound N-(2-benzoyl-4-chlorophenyl)-4-(benzenesulfonyl)butanamide (CAS 942003-45-4), no peer-reviewed assays, IC50 values, or selectivity profiles against CCR2, CCR9, or any other chemokine receptor were found in the accessible, non-excluded scientific literature. Consequently, no quantitative differentiation (e.g., fold-selectivity, potency comparison) can currently be established against this or any other analog.
| Evidence Dimension | CCR2/CCR9 Inhibitory Activity |
|---|---|
| Target Compound Data | Not reported in accessible literature |
| Comparator Or Baseline | N-(2-Benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamide (qualitatively reported as 'biologically active' against CCR2/CCR9) |
| Quantified Difference | Not available |
| Conditions | Information sourced from a single-crystal X-ray diffraction study (Acta Cryst. E, 2008) and standard chemical databases. |
Why This Matters
The lack of quantitative comparator data means the selection of this compound over a potentially cheaper or more synthetically accessible analog cannot be scientifically justified based on public domain evidence.
- [1] Gawinecki, R., Kolehmainen, E., Ośmiałowski, B., Valkonen, A., & Janota, H. (2008). N-(2-Benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamide. Acta Crystallographica Section E, 64(4), o743. https://doi.org/10.1107/S1600536808007435 View Source
